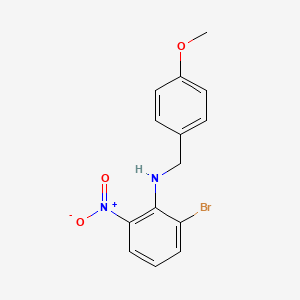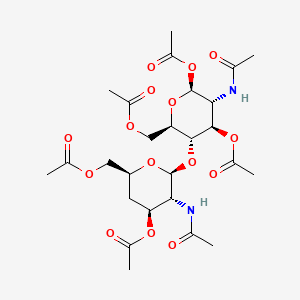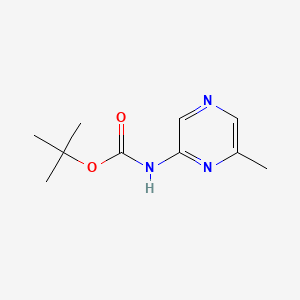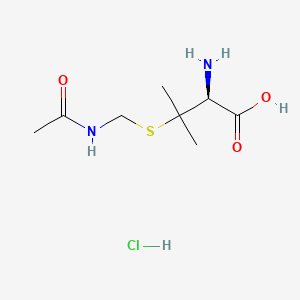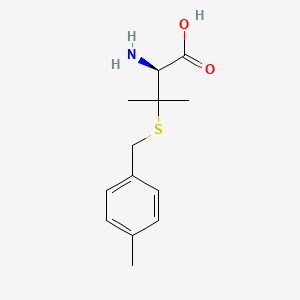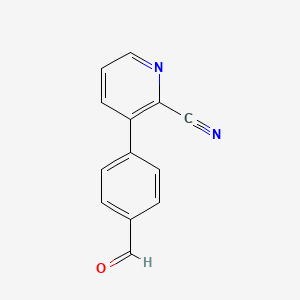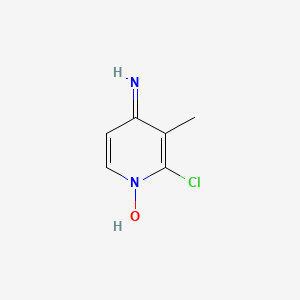
4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate” is a chemical compound with the molecular formula C6H7ClN2O . Its IUPAC name is 2-chloro-1-hydroxy-5-methylpyridin-4-imine . The molecular weight of this compound is 158.58 g/mol .
Molecular Structure Analysis
The molecular structure of “4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate” includes a pyridine ring with a chlorine atom and a methyl group attached to it . The compound also contains an amino group and a hydroxyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 158.58 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 158.0246905 g/mol . The topological polar surface area of the compound is 47.3 Ų . The compound has a heavy atom count of 10 .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Supramolecular Structures
Research on hydration products and related compounds has shown that these molecules can form complex hydrogen-bonded networks. In one study, two perpendicular chains of hydrogen-bonded ions were observed, combining to form a two-dimensional network. This highlights the potential of such compounds in studying hydrogen bonding and supramolecular structures (Waddell, Hulse, & Cole, 2011).
Crystal Engineering and Non-Covalent Interactions
Another area of application is in crystal engineering, where these compounds are used to explore the role of weak and strong non-covalent interactions in crystal packing. For example, molecular salts obtained from self-assembly processes have been used to study supramolecular heterosynthons, which are crucial for understanding molecular assembly and designing new materials (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Coordination Chemistry and Metal-Organic Frameworks
The coordination of such compounds with metals to form complex structures is another significant application. Research has shown that these compounds can form coordination polymers with interesting structural properties, which are relevant in the field of coordination chemistry and for the development of metal-organic frameworks (Chen, Liu, Liang, Hu, & Zhou, 2005).
Optical and Electronic Materials
The study of ionic salts formed from 4-amino-1-methylpyridinium and various anions has shown potential applications in the development of new materials for optical and electronic uses. These salts, characterized by noncentrosymmetric structures, are investigated for their nonlinear optical properties, which are crucial for applications in photonics and electronics (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Anticonvulsant Agents
In the pharmaceutical field, derivatives of this compound have been explored for their biological activities, including anticonvulsant properties. Studies have synthesized specific molecular salts and tested their efficacy, demonstrating the compound's potential in medicinal chemistry (Mangaiyarkarasi & Kalaivani, 2013).
Propiedades
IUPAC Name |
2-chloro-1-hydroxy-3-methylpyridin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(8)2-3-9(10)6(4)7/h2-3,8,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPGWIFWKMJRHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=CC1=N)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


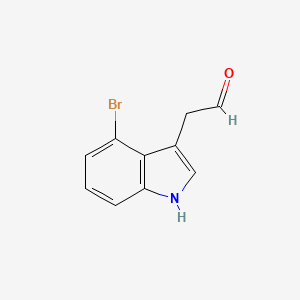


![2-Azaspiro[3.3]heptane hemioxalate](/img/structure/B581619.png)
